3,5-Dichloro-n-(2-chloroethyl)benzamide
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Overview
Description
3,5-Dichloro-n-(2-chloroethyl)benzamide is a chemical compound with the molecular formula C9H8Cl3NO It is a derivative of benzamide, characterized by the presence of three chlorine atoms and an ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-n-(2-chloroethyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-chloroethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified using large-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-n-(2-chloroethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced forms of the benzamide.
Hydrolysis: 3,5-dichlorobenzoic acid and 2-chloroethylamine.
Scientific Research Applications
3,5-Dichloro-n-(2-chloroethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-n-(2-chloroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-n-(2-chlorophenyl)benzamide
- 3,5-Dichloro-n-(4-chlorophenyl)benzamide
- 2,6-Dichloro-n-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,5-Dichloro-n-(2-chloroethyl)benzamide is unique due to the presence of the 2-chloroethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
CAS No. |
15258-05-6 |
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Molecular Formula |
C9H8Cl3NO |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
3,5-dichloro-N-(2-chloroethyl)benzamide |
InChI |
InChI=1S/C9H8Cl3NO/c10-1-2-13-9(14)6-3-7(11)5-8(12)4-6/h3-5H,1-2H2,(H,13,14) |
InChI Key |
GLCMKQCFBHFAPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)NCCCl |
Origin of Product |
United States |
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